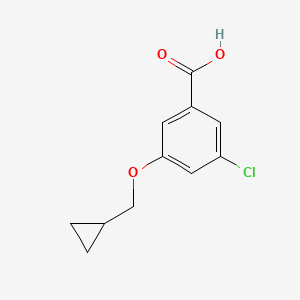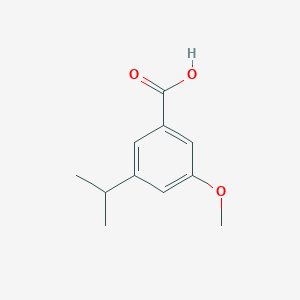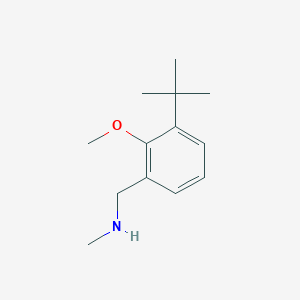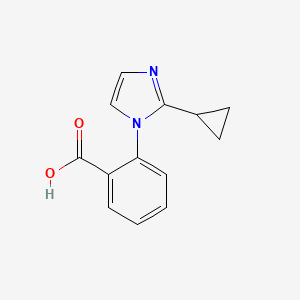
3-Chloro-5-(cyclopropylmethoxy)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(cyclopropylmethoxy)benzoic Acid: is a chemical compound with the molecular formula C11H11ClO3. It is known for its utility in various research applications, particularly in the field of organic chemistry. The compound is characterized by a chloro group at the third position and a cyclopropylmethoxy group at the fifth position on the benzoic acid ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(cyclopropylmethoxy)benzoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-hydroxybenzoic acid.
Cyclopropylmethoxylation: The hydroxy group is replaced with a cyclopropylmethoxy group using cyclopropylmethanol in the presence of a suitable base and catalyst.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions under appropriate conditions.
Esterification: The carboxylic acid group can be esterified to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Esterification: Products are esters of 3-Chloro-5-(cyclopropylmethoxy)benzoic Acid.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties and as an intermediate in drug synthesis.
Industry:
Material Science: Employed in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(cyclopropylmethoxy)benzoic Acid is primarily related to its chemical structure. The chloro group and the cyclopropylmethoxy group influence its reactivity and interactions with other molecules. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Chloro-5-methoxybenzoic Acid: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
3-Chloro-5-(hydroxymethyl)benzoic Acid: Contains a hydroxymethyl group instead of a cyclopropylmethoxy group.
Uniqueness:
Structural Differences: The presence of the cyclopropylmethoxy group in 3-Chloro-5-(cyclopropylmethoxy)benzoic Acid provides unique steric and electronic properties, influencing its reactivity and interactions compared to similar compounds.
Propriétés
IUPAC Name |
3-chloro-5-(cyclopropylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-3-8(11(13)14)4-10(5-9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYRMYCMLKPGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














